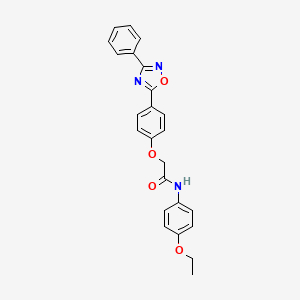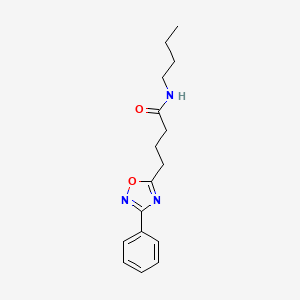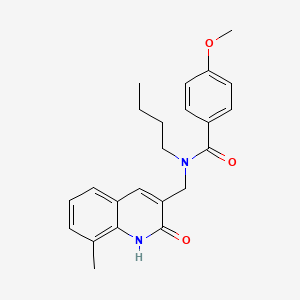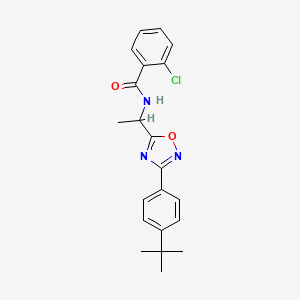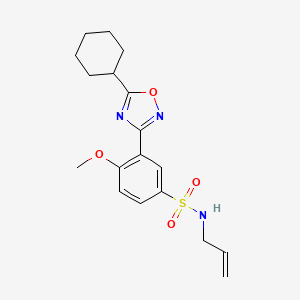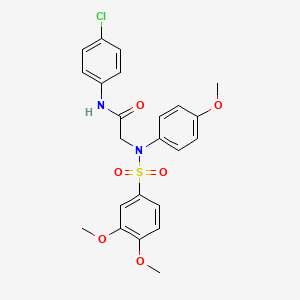
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to induce apoptosis in cancer cells and to inhibit the replication of certain viruses.
实验室实验的优点和局限性
One advantage of using (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its potent biological activity. This compound has been shown to have a range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety precautions should be taken when working with this compound.
未来方向
There are many potential future directions for research on (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its potential use as a fluorescent probe for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases.
合成方法
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a variety of methods. One method involves the reaction of 3-aminomethyl-7-methylquinoline with 4-nitrobenzaldehyde in the presence of acetic acid and acetonitrile. Another method involves the reaction of 3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)acrylonitrile with 4-nitrobenzaldehyde in the presence of sodium methoxide. Both methods have been shown to produce high yields of the desired product.
科学研究应用
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for imaging studies.
属性
IUPAC Name |
(Z)-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-6-19-14-20(24(26-23(19)13-17)27-11-3-2-4-12-27)15-21(16-25)18-7-9-22(10-8-18)28(29)30/h5-10,13-15H,2-4,11-12H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFLNYXFRNXKBC-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)


